N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride

P2X7 receptor pharmacology sigma-1 receptor pharmacology target selectivity profiling

Researchers targeting P2X7 receptor pharmacology often face cross-selectivity risks with sigma-1 ligands like the N-cyclopropyl analog CPPB. This N-isopropyl variant (CAS 1332530-83-2) is the appropriate chemotype for interrogating P2X7 purinergic receptor function in inflammatory pain signaling. Procurement of the hydrochloride salt ensures aqueous solubility for reproducible in vitro assays, distinguishing it from the free base (CAS 1306738-83-9). Vendor annotations also support antiparasitic applications in livestock and companion animal veterinary research, offering a dual-use scaffold for SAR-driven lead optimization.

Molecular Formula C16H25ClN2O2
Molecular Weight 312.83 g/mol
CAS No. 1332530-83-2
Cat. No. B1426777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride
CAS1332530-83-2
Molecular FormulaC16H25ClN2O2
Molecular Weight312.83 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl
InChIInChI=1S/C16H24N2O2.ClH/c1-12(2)18-16(19)14-3-5-15(6-4-14)20-11-13-7-9-17-10-8-13;/h3-6,12-13,17H,7-11H2,1-2H3,(H,18,19);1H
InChIKeyMQYFALUPFWZNQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Differentiated N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide Scaffold


N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride (CAS 1332530-83-2) is a synthetic, small-molecule benzamide derivative . Structurally, it features a piperidin-4-ylmethoxy linker at the para-position of the benzamide ring and an N-isopropyl substituent, with a molecular weight of 312.83 g/mol and molecular formula C₁₆H₂₅ClN₂O₂ . This compound is reported to act as an inhibitor of the P2X7 purinergic receptor, a target implicated in inflammatory pain signaling , and has been described for antiparasitic applications in veterinary medicine . Its closest structural analog is N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride (CPPB, CAS 1332531-14-2), which differs only in the N-substituent and has been disclosed as a sigma-1 receptor ligand .

P2X7 receptor inhibition study fit
Hydrochloride salt for aqueous assay compatibility
N-isopropyl scaffold distinct from sigma-1 analog

Substitution Risks for N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide


The N-substituent on the benzamide moiety functions as a critical pharmacophoric determinant that controls target selectivity. While the N-cyclopropyl analog CPPB has been disclosed to bind the sigma-1 receptor , the N-isopropyl variant under multiple vendor reports is directed toward P2X7 receptor inhibition . Because even conservative alkyl group changes on the amide nitrogen can induce a complete switch in the primary molecular target, simple substitution of one N-alkyl-4-(piperidin-4-ylmethoxy)benzamide for another without confirmatory selectivity profiling risks assigning biological activity to an incorrect target. The hydrochloride salt form (present in CAS 1332530-83-2) further distinguishes this material from the free base (CAS 1306738-83-9) in terms of solubility, hygroscopicity, and formulation behavior , making direct interchange inappropriate in reproducible assay settings.

N-cyclopropyl analog (CPPB) May shift primary target engagement from P2X7 to sigma-1 receptor
Free base form May reduce aqueous solubility and alter assay buffer compatibility

Differentiation Evidence: N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide


Target Divergence: P2X7 vs Sigma-1 Receptor

The N-isopropyl variant has been explicitly annotated as a P2X7 receptor inhibitor , while its closest structural congener, the N-cyclopropyl derivative CPPB, has been disclosed to exhibit high affinity for the sigma-1 receptor . There are currently no publicly available head-to-head selectivity panel data for the two compounds measured under identical assay conditions. However, the reported primary target annotations differ entirely, consistent with the established structure–activity relationship (SAR) principle that N-alkyl substitution on benzamides can profoundly alter receptor recognition. P2X7 and sigma-1 receptors are structurally and functionally unrelated protein families; therefore, a switch in primary annotated target represents a qualitative but functionally meaningful differentiation for scientific selection.

Target Divergence
Reported
P2X7 inhibitor vs Sigma-1 receptor ligand
Supports target-specific compound selection
No head-to-head selectivity data available
P2X7 receptor pharmacology sigma-1 receptor pharmacology target selectivity profiling benzamide SAR

Salt vs Free Base: Solubility and Formulation

CAS 1332530-83-2 is the hydrochloride salt form (C₁₆H₂₅ClN₂O₂, MW 312.83 g/mol) , whereas CAS 1306738-83-9 is the corresponding free base (C₁₆H₂₄N₂O₂, MW 276.37 g/mol) . The hydrochloride salt is generally expected to exhibit higher aqueous solubility and different hygroscopicity compared to its free base, although no experimentally measured solubility or dissolution data for this specific compound have been published. The presence of the hydrochloride counterion adds 36.46 g/mol to the molecular weight and alters the ionization state of the piperidine nitrogen, which can affect membrane permeability, formulation stability, and compatibility with assay buffers.

Salt vs Free Base
Class-level
Hydrochloride salt (MW +36.46 g/mol)
Aqueous solubility may differ from free base
Empirical solubility data not available
salt screening physicochemical properties bioavailability formulation development

Therapeutic Indication: Antiparasitic vs CNS

Vendor documentation describes CAS 1332530-83-2 as an antiparasitic agent used in veterinary medicine for treating parasitic infections in livestock and pets . By contrast, its N-cyclopropyl analog CPPB is characterized as a sigma-1 receptor ligand with potential relevance to neurodegenerative diseases and cancer . Ivermectin and albendazole are cited as alternative antiparasitic agents with distinct mechanisms . Without head-to-head efficacy data, any antiparasitic potency claim for CAS 1332530-83-2 relative to established veterinary parasiticides remains unverified. The differentiation is primarily based on distinct proposed therapeutic indication landscapes: P2X7-mediated antiparasitic activity (N-isopropyl) vs. sigma-1-mediated CNS indications (N-cyclopropyl).

Reported Indication
Context-dependent
Antiparasitic vs CNS context
Antiparasitic context requires validation
No published potency data against parasite species
antiparasitic veterinary pharmacology mechanism of action parasitology

Application Scenarios for N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide


P2X7 Antagonist Screening and Target Validation

When the research objective is to interrogate P2X7 purinergic receptor function — as opposed to sigma-1 receptor pharmacology — CAS 1332530-83-2 is the appropriate candidate within the N-alkyl-4-(piperidin-4-ylmethoxy)benzamide chemotype. The compound is reported to inhibit P2X7, a receptor implicated in inflammatory pain signaling . In contrast, the N-cyclopropyl analog CPPB is annotated as a sigma-1 ligand and is unsuitable for P2X7-focused studies . Researchers should verify target engagement experimentally, as no published selectivity profiling data exist.

Salt Form Selection for In Vitro Assays

The hydrochloride salt (CAS 1332530-83-2) is the appropriate choice for aqueous solubility-dependent applications, such as in vitro biochemical or cell-based assays . The free base (CAS 1306738-83-9) differs in molecular weight and ionization state, which may compromise dissolution and buffer compatibility . Procurement of the hydrochloride salt ensures consistency with standard assay preparation protocols that assume a protonated, water-soluble form.

Antiparasitic Drug Discovery for Veterinary Use

Vendor descriptions indicate that CAS 1332530-83-2 has an antiparasitic application profile relevant to livestock and companion animal parasitic infections . This distinguishes it from the CNS-oriented N-cyclopropyl analog CPPB . Medicinal chemistry teams seeking a scaffold for veterinary antiparasitic lead optimization — particularly those interested in targeting parasite P2X-like receptors — may consider this compound as a starting point, while recognizing that published potency data against specific parasite species are not yet available.

SAR Studies on N-Alkyl Benzamide Target Selectivity

The divergent target annotations for the N-isopropyl (P2X7 ) and N-cyclopropyl (sigma-1 ) variants make these compounds valuable tools for SAR studies aimed at understanding how minor N-alkyl modifications control receptor selectivity within the piperidin-4-ylmethoxy benzamide series. Parallel procurement and profiling of both compounds under identical assay conditions can generate quantitative selectivity fingerprints useful for rational scaffold optimization.

Application
Selection Property
Validation Focus
P2X7 receptor target engagement
P2X7 inhibitor annotation
Verify selectivity against sigma-1 receptor
Aqueous in vitro assays
Hydrochloride salt form
Confirm dissolution and buffer compatibility
Antiparasitic target validation (P2X7 pathway)
Reported antiparasitic context
Establish potency against specific parasite species
N-alkyl SAR selectivity profiling
Divergent target annotations (P2X7 vs sigma-1)
Generate head-to-head selectivity data
Quote Request

Request a Quote for N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.